

(1R,3S)-3-Aminocyclopentanol: A Comprehensive Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: **3-Aminocyclopentanol**

Cat. No.: **B077102**

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(1R,3S)-3-Aminocyclopentanol and its hydrochloride salt are pivotal chiral building blocks in modern medicinal chemistry. Their unique stereochemistry, featuring a trans relationship between the amino and hydroxyl groups on a cyclopentane ring, makes them invaluable synthons for the asymmetric synthesis of complex pharmaceutical agents. This technical guide provides an in-depth overview of the structure, properties, synthesis, and applications of (1R,3S)-3-Aminocyclopentanol, with a focus on its role in the development of novel therapeutics.

Chemical Structure and Identifiers

(1R,3S)-3-Aminocyclopentanol possesses two chiral centers, resulting in a specific three-dimensional arrangement of its atoms that is critical for its biological applications. The precise stereochemistry allows for the synthesis of enantiomerically pure drug candidates, which can optimize therapeutic efficacy and minimize potential side effects.

Below is a table summarizing the key chemical identifiers for (1R,3S)-3-Aminocyclopentanol and its hydrochloride salt.

Identifier	(1R,3S)-3-Aminocyclopentanol	(1R,3S)-3-Aminocyclopentanol Hydrochloride
CAS Number	1110772-05-8[1][2]	1279032-31-3[3]
IUPAC Name	(1R,3S)-3-aminocyclopentan-1-ol[4]	(1R,3S)-3-aminocyclopentan-1-ol;hydrochloride
Molecular Formula	C ₅ H ₁₁ NO[1][5]	C ₅ H ₁₂ CINO[3]
InChI	InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2/t4-,5+/m0/s1[1][5]	InChI=1/C5H11NO.CIH/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2;1H/t4-,5+;/s3
InChIKey	YHFYRVZIONNYSM-CRCLSJGQSA-N[1][5]	Not Available
Canonical SMILES	C1C--INVALID-LINK--O[5]	Not Available

Physicochemical Properties

A thorough understanding of the physicochemical properties of (1R,3S)-3-Aminocyclopentanol and its hydrochloride salt is essential for its effective handling and application in synthetic chemistry.

Property	(1R,3S)-3-Aminocyclopentanol	(1R,3S)-3-Aminocyclopentanol Hydrochloride
Molecular Weight	101.15 g/mol [5]	137.61 g/mol [3]
Appearance	Oil[1][2]	White to pale yellow solid[3]
Melting Point	Not Available	93-96°C[3]
Solubility	Soluble in Ethanol[1][2]	Soluble in Ethanol; Slightly soluble in DMSO and Water[3]
Storage	2-8°C, sealed in dry, dark place[2]	Inert atmosphere, Room Temperature[3]

Synthesis and Experimental Protocols

The enantioselective synthesis of (1R,3S)-**3-Aminocyclopentanol** is a key focus of research to ensure high optical purity for pharmaceutical applications. Methodologies are broadly categorized into chemical and chemo-enzymatic approaches.

A prevalent synthetic strategy involves a hetero-Diels-Alder reaction, followed by enzymatic kinetic resolution to separate the desired enantiomer. Below are representative experimental protocols for key steps in the synthesis of (1R,3S)-**3-Aminocyclopentanol** Hydrochloride.

Protocol 1: Deprotection of N-Boc-(1R,3S)-3-aminocyclopentanol

This protocol details the final deprotection step to yield the hydrochloride salt.

Materials:

- N-Boc-(1R,3S)-**3-aminocyclopentanol**
- 4M HCl in Dioxane
- Acetonitrile

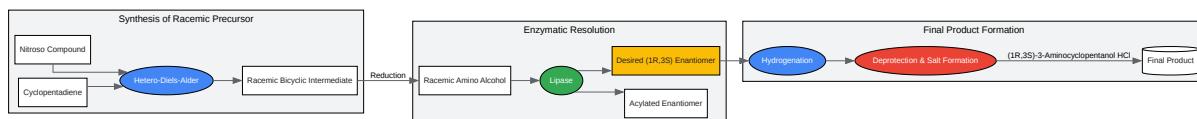
Procedure:

- Dissolve 10 g of N-Boc protected starting material in 20 mL of dioxane.
- Add 50 mL of 4M HCl in dioxane to the solution.
- Stir the reaction mixture at room temperature for 2 hours.
- Concentrate the reaction solution under reduced pressure.
- Add 100 mL of acetonitrile to the residue to induce precipitation.
- Filter the resulting solid.
- Wash the filter cake with 100 mL of acetonitrile.

- Dry the solid under vacuum to obtain **(1R,3S)-3-aminocyclopentanol** hydrochloride.

General Synthetic Workflow

The following diagram illustrates a common chemo-enzymatic workflow for the synthesis of **(1R,3S)-3-Aminocyclopentanol** Hydrochloride.



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A chemo-enzymatic workflow for synthesizing **(1R,3S)-3-Aminocyclopentanol HCl**.

Role in Drug Development and Signaling Pathways

(1R,3S)-3-Aminocyclopentanol is not known to be directly involved in biological signaling pathways. Instead, its significance lies in its use as a crucial structural component in the synthesis of pharmacologically active molecules. A prime example is its role as a key intermediate in the synthesis of the anti-HIV drug, Bictegravir.

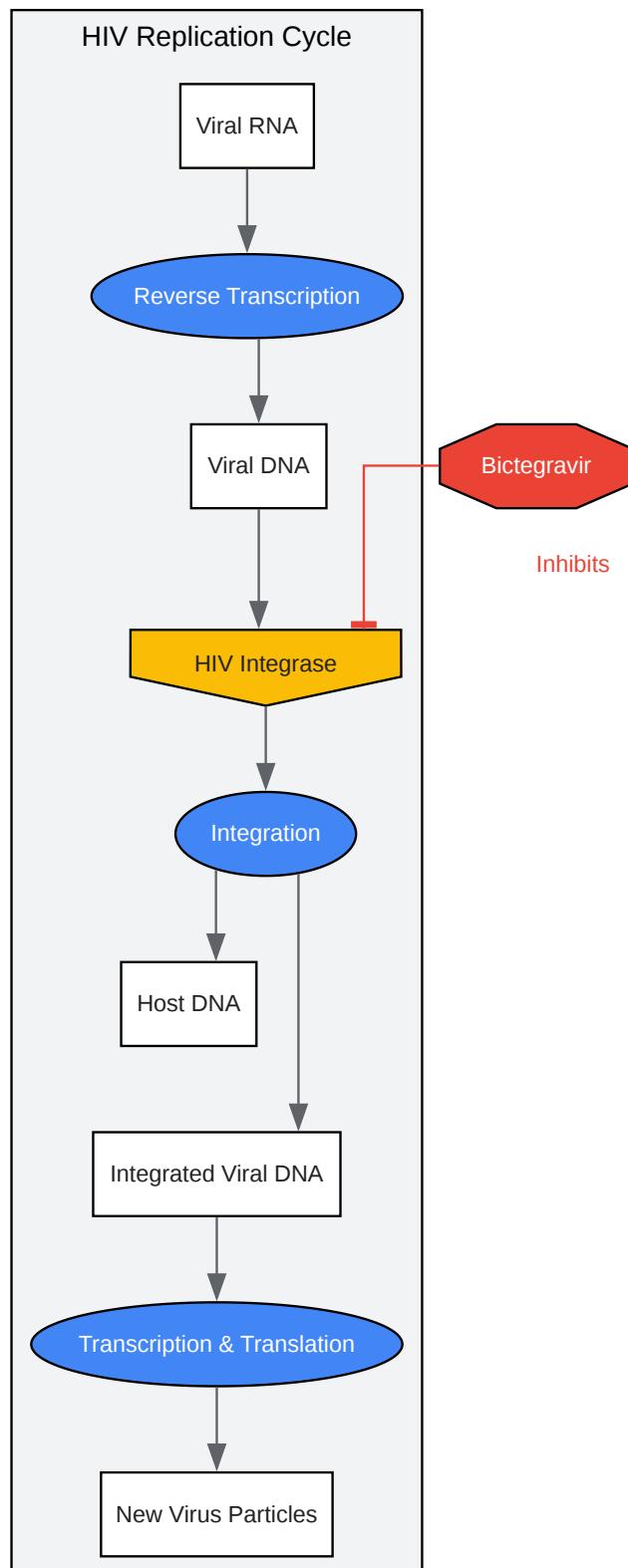
Bictegravir is a potent integrase strand transfer inhibitor (INSTI). It is a core component of the single-tablet regimen Biktarvy®, used for the treatment of HIV-1 infection. The mechanism of action of Bictegravir involves the inhibition of the HIV-1 integrase enzyme, which is essential for the replication of the virus.

Mechanism of Action of Bictegravir

The HIV-1 integrase enzyme catalyzes the integration of the viral DNA into the host cell's genome. This is a critical step in the HIV replication cycle. Bictegravir binds to the active site of

the integrase enzyme, blocking its strand transfer activity. This prevents the viral DNA from being incorporated into the host DNA, thereby halting viral replication.

The following diagram illustrates the inhibitory effect of Bictegravir on the HIV-1 replication cycle.



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Mechanism of action of Bictegravir in inhibiting HIV-1 replication.

Conclusion

(1R,3S)-3-Aminocyclopentanol is a fundamentally important chiral building block in the pharmaceutical industry. Its well-defined stereochemistry is essential for the synthesis of enantiomerically pure drugs, such as the potent antiretroviral agent Bictegravir. The continued development of efficient and stereoselective synthetic routes to **(1R,3S)-3-Aminocyclopentanol** will undoubtedly facilitate the discovery and development of new and improved therapeutics. This guide provides a foundational resource for researchers and professionals in the field of drug development, summarizing the key technical aspects of this versatile synthetic intermediate.

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